ATTO 390 azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

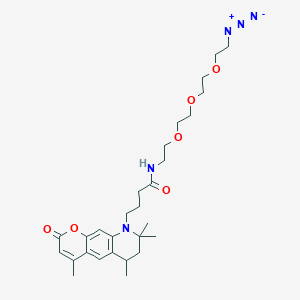

C28H41N5O6 |

|---|---|

Poids moléculaire |

543.7 g/mol |

Nom IUPAC |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide |

InChI |

InChI=1S/C28H41N5O6/c1-20-16-27(35)39-25-18-24-22(17-23(20)25)21(2)19-28(3,4)33(24)9-5-6-26(34)30-7-10-36-12-14-38-15-13-37-11-8-31-32-29/h16-18,21H,5-15,19H2,1-4H3,(H,30,34) |

Clé InChI |

FEBSRHTZZIMYNR-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ATTO 390 Azide: Spectroscopic Properties and Applications

ATTO 390 azide (B81097) is a fluorescent probe belonging to the coumarin (B35378) dye family, recognized for its applications in life sciences, particularly in the labeling of biomolecules such as DNA, RNA, and proteins.[1][2] Key characteristics of this dye include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a low molecular weight.[1][2][3][4] The azide modification enables its use in "Click Chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for covalent labeling of alkyne- or DBCO/BCN-containing molecules, respectively.[5] ATTO 390 is moderately hydrophilic and can be efficiently excited in the 360 nm to 410 nm range, making sources like a Mercury Arc Lamp (with emission lines at 365 nm and 405 nm) suitable for excitation.[3][4]

Spectroscopic and Physical Properties

The quantitative spectral and physical characteristics of ATTO 390 azide are summarized below.

| Property | Value | Reference |

| Excitation Wavelength (λabs) | 390 nm | [3][5] |

| Emission Wavelength (λfl) | 476 nm | [3][5][6] |

| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (ηfl) | 90% | [3] |

| Fluorescence Lifetime (τfl) | 5.0 ns | [3] |

| Correction Factor (CF₂₆₀) | 0.46 | [3] |

| Correction Factor (CF₂₈₀) | 0.09 | [3] |

| Molecular Weight | 543.66 g/mol | [7] |

Experimental Protocol: Oligonucleotide Labeling via Click Chemistry

The following protocol details the copper(I)-catalyzed click chemistry reaction for labeling an alkyne-modified oligonucleotide with this compound. This reaction is highly efficient when the reactants are in high concentration.[6] The reaction can be expedited by increasing the temperature to 40-45°C, which typically brings the reaction to completion within 30 minutes.[6]

Required Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO/tert-Butanol (1:1)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(I) bromide (CuBr)

-

0.3 M Sodium Acetate (NaOAc) solution

-

Cold ethanol (B145695) with 5% diethyl ether

Stock Solutions:

-

Solution A (Oligonucleotide): Dissolve the alkyne-modified oligonucleotide in water to a concentration of 2 mM.[6]

-

Solution B (this compound): Dissolve 1.0 mg of this compound in a 1:1 solution of DMSO/t-BuOH to achieve a 50 mM stock solution.[6]

-

Solution C (TBTA): Prepare a 0.1 M solution of TBTA by dissolving 54 mg in 1 ml of a 3:1 DMSO/t-BuOH solution. This solution can be stored at -20°C.[6]

-

Solution D (CuBr): Freshly prepare a 0.1 M solution by dissolving 1 mg of CuBr in 70 µl of a 3:1 DMSO/t-BuOH solution. This solution cannot be stored.[6]

-

Solution E (Catalyst Mixture): Prepare this solution fresh by mixing Solutions C and D.[6]

Labeling Procedure:

-

In a 0.5 ml reaction vial, add 5 µl of Solution A (10 nmol of oligonucleotide).[6]

-

Add 1-2 µl of Solution B, corresponding to a 5-10 fold molar excess of the this compound.[6]

-

Add 3 µl of the freshly prepared Solution E to the reaction vial.[6]

-

Thoroughly mix the reaction vial by shaking at 25°C for 3 hours. Alternatively, incubate at 40-45°C for 30 minutes.[6]

Purification of the Conjugate:

-

Add 100 µl of 0.3 M NaOAc solution to the reaction mixture.[6]

-

Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol containing 5% diethyl ether (-20°C).[6]

-

Centrifuge the mixture for at least 20 minutes at 6000 rpm or higher.[6]

-

Discard the supernatant and wash the pellet with 100 µl of cold ethanol containing 5% diethyl ether.[6]

-

Centrifuge again for at least 10 minutes and remove the supernatant.[6]

-

Air-dry the resulting pellet.[6]

Visualizations

The following diagrams illustrate the core signaling pathway and experimental workflow.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to ATTO 390 Azide: Properties and Bioorthogonal Labeling Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe ATTO 390 azide (B81097), a versatile tool for the fluorescent labeling of biomolecules. ATTO 390 is a coumarin-based dye known for its high fluorescence quantum yield, significant Stokes shift, and good photostability. The azide functional group enables its use in bioorthogonal "click chemistry" reactions, allowing for the specific and efficient labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and other cellular components.

Core Properties of ATTO 390 Azide

This compound exhibits excellent photophysical properties, making it a reliable choice for various fluorescence-based applications. Its key characteristics are summarized below.

Quantitative Spectroscopic and Physical Data

| Property | Value | Reference(s) |

| Molar Extinction Coefficient (ε) | 24,000 M⁻¹cm⁻¹ at 390 nm | [1][2] |

| Excitation Wavelength (λex) | 390 nm | [1][3][4] |

| Emission Wavelength (λem) | 476 - 479 nm | [1][3][4] |

| Quantum Yield (Φ) | 90% | [1] |

| Fluorescence Lifetime (τ) | 5.0 ns | [1][4] |

| Molecular Weight | 543.66 g/mol | [5] |

| Correction Factor (CF₂₆₀) | 0.46 | [1][2] |

| Correction Factor (CF₂₈₀) | 0.09 | [1][2] |

| Solubility | Soluble in polar solvents like DMSO and DMF | [6] |

Bioorthogonal Labeling Strategies using this compound

This compound is primarily used in two types of click chemistry reactions for covalent labeling of alkyne-containing molecules. These reactions are highly specific and can be performed in complex biological mixtures with minimal side reactions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that requires a copper(I) catalyst to join the azide group of ATTO 390 with a terminal alkyne on a target molecule.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the target molecule, which reacts readily with the azide.[3]

Logical Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a target biomolecule with this compound via click chemistry.

Caption: General workflow for labeling biomolecules with this compound.

Experimental Protocols

The following are detailed protocols for labeling oligonucleotides and proteins using this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Oligonucleotides

This protocol describes the labeling of 5 nmol of an alkyne-modified oligonucleotide.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO/tert-Butanol (1:1, v/v)

-

Solution C (Click Solution): 0.1 M Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/tert-Butanol (3:1, v/v)

-

Solution D: 0.1 M CuBr in DMSO/tert-Butanol (3:1, v/v) (must be freshly prepared)

-

Solution E: Mixture of Solution C and Solution D (1:1, v/v) (must be freshly prepared)

-

0.3 M Sodium Acetate (NaOAc) solution

-

Cold ethanol

Procedure:

-

Prepare Oligonucleotide Solution (Solution A): Dissolve the alkyne-modified oligonucleotide in water to a final concentration of 2 mM.

-

Prepare this compound Stock (Solution B): Dissolve 1.0 mg of this compound in the appropriate volume of DMSO/tert-Butanol (1:1) to obtain a 50 mM stock solution.

-

Reaction Setup:

-

In a reaction vial, pipette 5 µL of Solution A (10 nmol of oligonucleotide).

-

Add 1–2 µL of Solution B (50–100 nmol, providing a 5–10 fold molar excess of the dye).

-

-

Catalyst Preparation and Addition:

-

Prepare Solution E by mixing equal volumes of Solution C and Solution D immediately before use.

-

Add 3 µL of the freshly prepared Solution E to the reaction vial.

-

-

Incubation: Mix the reaction thoroughly and incubate at 25°C for 3 hours. Alternatively, the reaction can be accelerated by incubating at 40–45°C for 30 minutes.[1]

-

Purification:

-

Add 100 µL of 0.3 M NaOAc solution to the reaction mixture.

-

Precipitate the labeled oligonucleotide by adding 1 mL of cold ethanol.

-

Centrifuge at >6000 rpm for at least 20 minutes.

-

Remove the supernatant and wash the pellet with 100 µL of cold ethanol.

-

Centrifuge again for at least 10 minutes, remove the supernatant, and air-dry the pellet.[1]

-

Caption: Workflow for CuAAC labeling of oligonucleotides.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Proteins

This protocol provides a general method for labeling a protein containing a strained alkyne (e.g., DBCO) with this compound.

Materials:

-

DBCO-modified protein in an amine-free buffer (e.g., PBS)

-

This compound

-

DMSO

-

Size-exclusion chromatography column (e.g., desalting column) or dialysis equipment

Procedure:

-

Protein Preparation: Ensure the DBCO-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent protein denaturation.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically for each specific protein.[3]

-

Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography or by dialyzing the reaction mixture against a suitable buffer (e.g., PBS).[3]

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. spectra.arizona.edu [spectra.arizona.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. leica-microsystems.com [leica-microsystems.com]

A Technical Guide to the Quantum Yield of ATTO 390 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the photophysical properties of ATTO 390 azide (B81097), with a specific focus on its fluorescence quantum yield. It includes a detailed experimental protocol for its determination and illustrates key processes through diagrams. ATTO 390 is a fluorescent label with a coumarin (B35378) structure, notable for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3][4] The azide modification allows for its use in "click chemistry" reactions, enabling the labeling of biomolecules.[4][5][6]

Quantitative Data: Photophysical Properties of ATTO 390

The key photophysical parameters of ATTO 390 are summarized in the table below. These properties make it a robust fluorophore for various life science applications, including high-sensitivity detection and single-molecule work.[3]

| Property | Value | Reference |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][3][7][8] |

| Absorption Maximum (λabs) | 390 nm | [1][7][8] |

| Emission Maximum (λfl) | 476 nm | [1][7][8] |

| Molar Extinction Coefficient (εmax) | 2.4 x 104 M-1cm-1 | [1][7][8] |

| Fluorescence Lifetime (τfl) | 5.0 ns | [1][7][8] |

| Molecular Weight | 543.66 g/mol |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield (ΦF) of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[9] This protocol outlines the steps for determining the quantum yield of ATTO 390 azide using this approach.

1. Principle

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[9] In the comparative method, a solution of the test sample (this compound) and a standard sample with a known quantum yield are prepared with identical absorbance at the same excitation wavelength.[9] By comparing the integrated fluorescence intensities of the two solutions under identical conditions, the quantum yield of the test sample can be calculated.[9] The calculation is based on the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the test sample and the standard, respectively.[9]

2. Materials and Equipment

-

This compound

-

Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Solvent: High-purity solvent (e.g., ethanol (B145695) with 0.1% trifluoroacetic acid, water, or phosphate-buffered saline, ensuring both sample and standard are soluble).

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer (Fluorometer)

-

Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[9]

-

Volumetric flasks and pipettes for accurate solution preparation.

3. Methodology

a. Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of this compound in the chosen solvent.

-

Prepare a concentrated stock solution of the quantum yield standard in the same solvent, if possible.

b. Preparation of Dilutions:

-

From the stock solutions, prepare a series of at least five dilutions for both the this compound and the standard.

-

The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize re-absorption effects.[9]

c. Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the this compound and the standard.

-

Record the absorbance value at the chosen excitation wavelength for each solution.

d. Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to be the same as that used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the this compound and the standard. Ensure the entire emission spectrum is captured.

-

It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.

e. Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

For both the this compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for both sets of data. The slope of the resulting line is the gradient (Grad) for the sample and the standard.

-

Using the equation provided in the "Principle" section, calculate the quantum yield of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for quantum yield determination and a key application of this compound.

Caption: Workflow for the comparative method of quantum yield determination.

Caption: this compound in a "click chemistry" reaction.

References

- 1. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]

- 8. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 9. chem.uci.edu [chem.uci.edu]

ATTO 390 Azide Fluorophore: A Technical Guide to Photostability

For Researchers, Scientists, and Drug Development Professionals

ATTO 390 azide (B81097) is a fluorescent probe belonging to the coumarin (B35378) dye family. It is recognized for its high fluorescence quantum yield and a notable Stokes shift, making it a valuable tool in various biological imaging and detection applications.[1][2][3][4] A key characteristic often highlighted by manufacturers is its "good photostability," a critical attribute for quantitative and long-term imaging experiments.[3][4][5] This technical guide provides an in-depth analysis of the photostability of ATTO 390 azide, compiling available quantitative data and presenting detailed experimental protocols for its characterization and application.

Core Photophysical and Chemical Properties

ATTO 390 is a moderately hydrophilic dye that can be efficiently excited in the 360 nm to 410 nm range, with common sources being mercury arc lamps (365 nm and 405 nm lines).[5] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry.[4]

| Property | Value | Reference |

| Excitation Maximum (λ_abs_) | 390 nm | [1][6] |

| Emission Maximum (λ_fl_) | 476 - 479 nm | [1][7] |

| Molar Extinction Coefficient (ε_max_) | 2.4 x 10⁴ M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (η_fl_) | 90% | [1][7] |

| Fluorescence Lifetime (τ_fl_) | 5.0 ns | [1][7] |

| Molecular Weight | ~544 g/mol | [4] |

Understanding Photostability of Coumarin Dyes

While manufacturers describe ATTO 390 as having "good photostability," quantitative data such as the photobleaching quantum yield (Φ_b_) is not readily provided in technical datasheets.[3][4][5] It is important to note that coumarin dyes, as a class, are generally considered to have lower photostability compared to other families of fluorophores like rhodamines.[8] The rate of photobleaching is influenced by several factors including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment (e.g., presence of oxygen, antifade reagents).[9]

Experimental Protocols

Given the absence of specific photobleaching quantum yield data for ATTO 390, this section provides detailed protocols for researchers to both conjugate the dye to a molecule of interest and subsequently measure its photostability under their specific experimental conditions.

Protocol 1: Labeling of an Alkyne-Modified Biomolecule with this compound via Click Chemistry

This protocol is a general guideline for the copper(I)-catalyzed cycloaddition of this compound to an alkyne-containing biomolecule, such as a protein or nucleic acid.

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

DMSO or other suitable organic solvent

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

-

Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

-

Prepare a stock solution of THPTA (e.g., 200 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

-

Catalyst Premix: Shortly before initiating the labeling reaction, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 4-50 fold molar excess of the this compound solution.

-

Add the premixed CuSO₄/THPTA catalyst to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants should be optimized for the specific biomolecule.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Remove unreacted this compound and other small molecules from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 390 nm (for ATTO 390).

-

Protocol 2: Measurement of Photobleaching Rate

This protocol describes a method to quantify the photobleaching of ATTO 390-labeled biomolecules using fluorescence microscopy.

Materials:

-

ATTO 390-labeled biomolecule

-

Microscope slide and coverslip

-

Mounting medium (with or without antifade reagents)

-

Fluorescence microscope equipped with a suitable excitation source (e.g., 405 nm laser or mercury lamp with a DAPI/violet filter set) and a sensitive detector (e.g., sCMOS or EMCCD camera).

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation:

-

Immobilize the ATTO 390-labeled biomolecules on a microscope slide. The method of immobilization will depend on the nature of the biomolecule (e.g., adsorption to the glass surface, specific binding to a coated surface).

-

Add a drop of mounting medium and place a coverslip on top, avoiding air bubbles.

-

-

Microscope Setup:

-

Turn on the fluorescence microscope and allow the light source to stabilize.

-

Select the appropriate filter cube for ATTO 390 (e.g., excitation ~390 nm, emission ~475 nm).

-

Set the excitation light intensity to a level that is representative of your planned imaging experiments.

-

Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Image Acquisition:

-

Locate a field of view with a suitable density of labeled biomolecules.

-

Acquire a time-lapse series of images with continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dye and should be chosen to capture a significant decay in fluorescence intensity.

-

-

Data Analysis:

-

Open the time-lapse image series in an image analysis software.

-

Select regions of interest (ROIs) corresponding to individual fluorescent spots or areas of labeled structures. Also, select a background ROI.

-

For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.

-

Subtract the background intensity from the intensity of each ROI at each time point.

-

Normalize the background-corrected intensity of each ROI to its initial intensity (the intensity at time t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to a single or double exponential function to determine the photobleaching rate constant(s).

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for utilizing this compound and a conceptual representation of its application.

Caption: Experimental workflow for labeling and photostability analysis of this compound.

Caption: Conceptual workflow for tracking a biomolecule using this compound.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

ATTO 390 Azide: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and proper storage conditions for ATTO 390 azide (B81097), a fluorescent probe widely utilized in life sciences and drug development for applications such as "click chemistry".

Core Properties and Storage

ATTO 390 azide is a fluorescent label with a coumarin-based structure. It is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability. Proper handling and storage are crucial to maintain its chemical integrity and fluorescence properties.

Storage Conditions: Upon receipt, this compound should be stored at -20°C and protected from light.[1] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] When stored correctly, the product is stable for at least three years.[2]

Solubility Profile

This compound is a solid that is soluble in polar aprotic solvents.[2] While precise quantitative solubility values are not readily published, practical concentrations for creating stock solutions have been established through various protocols.

Recommended Solvents:

ATTO 390 is described as moderately hydrophilic.[3][4] However, for reactive derivatives like azides, care should be taken to use anhydrous solvents, especially when preparing for conjugation reactions, to prevent hydrolysis.

Quantitative Solubility and Concentration Data:

| Solvent/Solvent System | Recommended Concentration | Application Note |

| DMSO/tert-Butanol (1:1, v/v) | 50 mM | For preparing a stock solution for oligonucleotide labeling via click chemistry.[5] |

| Anhydrous DMSO or DMF | 2 mg/mL | Based on a protocol for the related ATTO 390 NHS ester, this provides a practical concentration for protein labeling. |

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound

This protocol is adapted from a method for oligonucleotide labeling.[5]

Materials:

-

This compound (e.g., 1 mg)

-

Anhydrous DMSO

-

tert-Butanol

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required solvent volume:

-

The molecular weight of this compound is approximately 543.66 g/mol .[6]

-

To prepare a 50 mM stock solution from 1 mg of the dye:

-

Moles = 0.001 g / 543.66 g/mol ≈ 1.84 x 10⁻⁶ mol

-

Volume = 1.84 x 10⁻⁶ mol / 0.050 mol/L ≈ 3.68 x 10⁻⁵ L = 36.8 µL

-

-

-

Prepare the DMSO/tert-Butanol (1:1) solvent mixture.

-

Dissolve the this compound:

-

Add 36.8 µL of the DMSO/tert-Butanol mixture to the vial containing 1 mg of this compound.

-

Vortex thoroughly until the solid is completely dissolved.

-

-

Storage:

-

Store the stock solution at -20°C, protected from light. For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

-

Visualizing the Workflow

The following diagrams illustrate key processes related to the handling and use of this compound.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

ATTO 390 Azide: A Technical Guide for Life Science Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 390 azide (B81097) is a fluorescent probe belonging to the coumarin (B35378) dye family, designed for the specific labeling of biomolecules in life science research.[1][2][3][4] Its key characteristics include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight, making it a versatile tool for a range of applications.[3][5][6] The azide functional group enables its participation in highly specific "click chemistry" reactions, allowing for the precise and efficient attachment of the dye to alkyne-modified biomolecules.[1][3][4] This technical guide provides an in-depth overview of the applications of ATTO 390 azide, complete with experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Properties of ATTO 390

ATTO 390 is characterized by its distinct spectral properties, making it suitable for various fluorescence-based detection methods.

| Property | Value | Reference |

| Excitation Maximum (λex) | 390 nm | [6] |

| Emission Maximum (λem) | 476 nm | [6] |

| Molar Extinction Coefficient (ε) | 2.4 x 10^4 M-1cm-1 | [6] |

| Fluorescence Quantum Yield (Φf) | 0.90 | [6] |

| Fluorescence Lifetime (τ) | 5.0 ns | [6] |

| Molecular Weight | 543.66 g/mol | [4] |

Principles of Labeling with this compound: Click Chemistry

This compound is primarily utilized in bioorthogonal chemistry, specifically through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer high specificity and efficiency, as the azide and alkyne groups are generally absent in biological systems, thus minimizing off-target labeling.[1][7][8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide (this compound) and a terminal alkyne-modified biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[7]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides. This method is particularly advantageous for live-cell imaging as it eliminates the cytotoxicity associated with copper catalysts.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Applications in Life Sciences

This compound has found utility in a variety of life science applications, enabling the visualization and quantification of biomolecules in diverse experimental contexts.

Labeling of Nucleic Acids (DNA and RNA)

This compound is extensively used for the fluorescent labeling of alkyne-modified oligonucleotides and RNA. This enables applications such as fluorescence in situ hybridization (FISH), microarray analysis, and real-time tracking of nucleic acids in cells.

Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for labeling 5 nmol of a single alkyne-modified oligonucleotide.[1]

Reagents:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO/tert-Butanol (1:1, v/v)

-

Water (nuclease-free)

-

Click Solution C: 0.1 M Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/tert-Butanol (3:1)

-

Click Solution D: 0.1 M CuBr in DMSO/tert-Butanol (3:1) (prepare fresh)

-

Click Solution E: Mix 1 volume of Solution D with 2 volumes of Solution C (prepare fresh)

-

0.3 M Sodium Acetate (NaOAc)

-

Cold ethanol (B145695) with 5% diethyl ether

Procedure:

-

Dissolve 5 nmol of the alkyne-modified oligonucleotide in water to a final concentration of 2 mM (Solution A).

-

Dissolve 1.0 mg of this compound in DMSO/tert-Butanol (1:1) to a final concentration of 50 mM (Solution B).

-

In a reaction vial, combine the oligonucleotide solution with a 2-10 fold molar excess of this compound solution.

-

Add 3 µl of freshly prepared Click Solution E to the reaction mixture.

-

Incubate the reaction at 25°C for 3 hours or at 40-45°C for 30 minutes.[1]

-

To precipitate the labeled oligonucleotide, add 100 µl of 0.3 M NaOAc and 1 ml of cold ethanol containing 5% diethyl ether.

-

Centrifuge at ≥6000 rpm for at least 20 minutes.

-

Remove the supernatant and wash the pellet with 100 µl of cold ethanol containing 5% diethyl ether.

-

Centrifuge for at least 10 minutes, remove the supernatant, and air-dry the pellet.

A similar protocol can be adapted for labeling azide-modified RNA with alkyne-functionalized probes. A robust method for posttranscriptional chemical functionalization of RNA involves the enzymatic incorporation of azide-modified UTP analogs, which can then be labeled with fluorescent alkynes via click chemistry.[9]

Labeling of Proteins

This compound can be used to label proteins that have been metabolically or chemically modified to contain an alkyne group. This is particularly useful for applications in proteomics, allowing for the visualization of protein localization, trafficking, and protein-protein interactions.

Experimental Protocol: General Protein Labeling via CuAAC

This protocol provides a general guideline for labeling alkyne-modified proteins.

Reagents:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution in DMSO

-

Copper(II) sulfate (B86663) (CuSO4) stock solution in water

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution in water

-

Sodium ascorbate (B8700270) stock solution in water (prepare fresh)

Procedure:

-

Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL. The buffer should be free of chelating agents like EDTA.

-

In a microcentrifuge tube, add the protein solution.

-

Add this compound to the protein solution to a final concentration that is typically in a 2-10 fold molar excess over the protein.

-

Add the copper(II) sulfate and THPTA solutions. A common final concentration is 1 mM CuSO4 and 5 mM THPTA.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the labeled protein from excess reagents using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[10]

Metabolic Labeling and Imaging of Glycans

This compound is a valuable tool for studying glycobiology. Cells can be metabolically labeled with azido-sugars, which are incorporated into glycans by the cellular machinery. The azide-modified glycans can then be visualized by reacting them with an alkyne-functionalized ATTO 390 derivative, typically via copper-free click chemistry for live-cell imaging.[11][12][13][14][15]

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]

- 13. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 聚糖标记 [sigmaaldrich.com]

ATTO 390 Azide: An In-depth Technical Guide for Labeling Alkyne-Modified Molecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATTO 390 azide (B81097), a fluorescent probe widely utilized for the labeling of alkyne-modified biomolecules via click chemistry. It details the dye's physicochemical properties, provides step-by-step experimental protocols for labeling, and includes visualizations to illustrate key processes.

Introduction to ATTO 390 Azide

ATTO 390 is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2][3] Its azide derivative is specifically designed for covalent attachment to molecules containing a terminal alkyne group through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This bioorthogonal reaction allows for the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and lipids, in complex biological samples.[4] Key features of ATTO 390 include a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight, making it an excellent choice for various fluorescence-based applications.[1][3]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its intrinsic properties. This compound exhibits favorable characteristics for sensitive detection and imaging applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 543.66 g/mol | [2][5] |

| Empirical Formula | C₂₈H₄₁N₅O₆ | [2][5] |

| Form | Solid | [2][5] |

| Solubility | Soluble in DMSO | [4] |

| Storage Temperature | -20°C, protected from light and moisture | [2][5] |

Table 2: Spectroscopic Properties of ATTO 390

| Property | Value | Reference |

| Absorption Maximum (λ_abs_) | 390 nm | [1][] |

| Molar Extinction Coefficient (ε_max_) | 2.4 x 10⁴ M⁻¹cm⁻¹ | [1] |

| Emission Maximum (λ_em_) | 476 nm | [1] |

| Quantum Yield (η_fl_) | 90% | [1] |

| Fluorescence Lifetime (τ_fl_) | 5.0 ns | [1][] |

| Stokes Shift | 86 nm | |

| Correction Factor (CF₂₆₀) | 0.46 | [1] |

| Correction Factor (CF₂₈₀) | 0.09 | [1] |

Experimental Protocols: Labeling Alkyne-Modified Molecules

The following protocols provide a general framework for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound. Optimization may be required for specific applications and biomolecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly specific method for labeling alkyne-modified molecules with azides. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). A ligand, such as TBTA or THPTA, is often used to stabilize the copper(I) and enhance the reaction efficiency.

Figure 1. Conceptual workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for labeling 5 nmol of an alkyne-modified oligonucleotide.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

tert-Butanol (t-BuOH)

-

Copper(II) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Sodium Ascorbate

-

Nuclease-free water

-

0.3 M Sodium Acetate (NaOAc) solution

-

Cold ethanol

Procedure:

-

Prepare Stock Solutions:

-

Oligonucleotide Stock (Solution A): Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.

-

This compound Stock (Solution B): Dissolve 1.0 mg of this compound in a 1:1 mixture of DMSO and t-BuOH to a final concentration of 50 mM.

-

TBTA Stock (Solution C): Dissolve 54 mg of TBTA in 1 ml of a 3:1 mixture of DMSO and t-BuOH to create a 0.1 M solution. This solution can be stored at -20°C.

-

Copper(II) Bromide Stock (Solution D): Freshly prepare a 0.1 M solution by dissolving 1 mg of CuBr in 70 µl of a 3:1 mixture of DMSO and t-BuOH. Note: This solution must be prepared immediately before use.

-

Sodium Ascorbate Stock (Solution E): Freshly prepare a 0.1 M solution in nuclease-free water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 5 µl of Solution A (10 nmol of oligonucleotide).

-

Add 1-2 µl of Solution B (50-100 nmol, 5-10 molar excess of this compound).

-

Add the appropriate volumes of Solution C and Solution D to achieve the desired final concentrations (typically a 1:1 ratio of Cu(II) to TBTA).

-

Initiate the reaction by adding 3 µl of the freshly prepared Solution E.

-

-

Incubation:

-

Mix the reaction thoroughly by vortexing.

-

Incubate at 25°C for 3 hours or at 40-45°C for 30 minutes to accelerate the reaction.

-

-

Purification:

-

Add 100 µl of 0.3 M NaOAc solution.

-

Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol.

-

Centrifuge at >6000 rpm for at least 20 minutes.

-

Carefully remove the supernatant and wash the pellet with 100 µl of cold ethanol.

-

Centrifuge again for at least 10 minutes and remove the supernatant.

-

Air-dry the pellet. The purified, labeled oligonucleotide can then be resuspended in an appropriate buffer.

-

Labeling of Alkyne-Modified Proteins

This protocol provides a general guideline for labeling alkyne-modified proteins.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Aminoguanidine (B1677879) (optional, to prevent side reactions)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Stock Solutions:

-

This compound Stock: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate Stock: Prepare a 20 mM stock solution in water.

-

THPTA Stock: Prepare a 100 mM stock solution in water.

-

Sodium Ascorbate Stock: Freshly prepare a 100 mM stock solution in water.

-

Aminoguanidine Stock (Optional): Prepare a stock solution in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to the desired concentration in the reaction buffer.

-

Add the this compound stock solution to achieve a final concentration that is in molar excess of the protein (typically 5-20 fold excess).

-

Prepare a premixed solution of CuSO₄ and THPTA (e.g., in a 1:5 molar ratio). Add this to the reaction mixture.

-

If using, add aminoguanidine to the reaction.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer.

-

Figure 2. General experimental workflow for labeling with this compound via click chemistry.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst. While this compound can be used in SPAAC, the reaction partner would be a molecule modified with a strained alkyne like DBCO or BCN.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of alkyne-modified molecules. Its excellent photophysical properties, combined with the high efficiency and specificity of click chemistry, make it a valuable reagent for a wide range of applications in research and development. The provided protocols offer a starting point for successful labeling experiments, which can be further optimized to meet the specific demands of the biological system under investigation.

References

ATTO 390 Azide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 390 is a fluorescent label belonging to the coumarin (B35378) dye family, recognized for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2] The azide (B81097) derivative of ATTO 390 is a key reagent in bioconjugation, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2] This powerful and versatile ligation chemistry enables the precise and efficient labeling of a wide array of biomolecules, including DNA, RNA, and proteins, for applications in fluorescence microscopy, high-sensitivity detection, and single-molecule studies.[2][3] This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with ATTO 390 azide.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 543.66 g/mol | [1] |

| Empirical Formula | C₂₈H₄₁N₅O₆ | [1] |

| Appearance | Solid | [1] |

| Purity | ≥90% (HPLC) | [1] |

| Excitation Maximum (λex) | 390 nm | [2] |

| Emission Maximum (λem) | 476 nm | [2] |

| Molar Extinction Coefficient (εmax) | 2.4 x 10⁴ M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (ηfl) | 90% | [2] |

| Fluorescence Lifetime (τfl) | 5.0 ns | [2] |

| Solubility | Soluble in polar solvents (e.g., DMF, DMSO, acetonitrile) | [4] |

| Storage Temperature | -20°C | [1] |

Safety and Handling

The following sections detail the critical safety and handling procedures for this compound, based on the Material Safety Data Sheet (MSDS). It is imperative that this reagent be handled only by technically qualified personnel experienced in managing potentially hazardous chemicals.[4]

Hazard Identification

While a specific hazard classification for this compound is not detailed in the provided search results, organic azides as a class of compounds can be potentially explosive, especially when heated or subjected to shock. They are also generally considered to be acutely toxic. Standard laboratory precautions for handling chemical reagents should be strictly followed.

First-Aid Measures

-

After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

After skin contact: Immediately wash with plenty of water and soap. Remove contaminated clothing.

-

After eye contact: Rinse out with plenty of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. Seek medical attention.

-

After swallowing: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Specific hazards arising from the chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Accidental Release Measures

-

Personal precautions, protective equipment, and emergency procedures: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

-

Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Conditions for safe storage, including any incompatibilities: Store at -20°C, protected from light and moisture.[2] Keep the container tightly closed in a dry and well-ventilated place. To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.[4]

Personal Protective Equipment

-

Eye/face protection: Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Experimental Protocols

This compound is primarily used in copper(I)-catalyzed click chemistry reactions for the labeling of alkyne-containing molecules. The following is a general protocol for the labeling of an alkyne-modified oligonucleotide. This protocol can be adapted for other biomolecules with appropriate modifications.

Materials

-

This compound

-

Alkyne-modified oligonucleotide

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS) or other appropriate reaction buffer

-

Gel permeation chromatography column (e.g., Sephadex G-25) for purification

Stock Solution Preparation

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Alkyne-modified Oligonucleotide: Dissolve the oligonucleotide in water or an appropriate buffer to a concentration of 100 µM.

-

Copper(II) Sulfate: Prepare a 100 mM stock solution in water.

-

THPTA Ligand: Prepare a 200 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

Labeling Procedure

-

In a microcentrifuge tube, combine the following reagents in order:

-

Alkyne-modified oligonucleotide solution (to a final concentration of 20-200 µM)

-

PBS buffer (pH 7.4)

-

This compound stock solution (to a final concentration of 1.5 times the oligonucleotide concentration)

-

-

A few minutes before initiating the reaction, prepare the copper catalyst complex by incubating CuSO₄ and the THPTA ligand at a 1:2 molar ratio.

-

Add the THPTA/CuSO₄ complex to the reaction mixture to a final copper concentration of 0.5 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light. The reaction can be accelerated by gentle heating to 37°C.

-

Monitor the reaction progress using an appropriate analytical technique, such as HPLC or gel electrophoresis.

Purification of the Labeled Oligonucleotide

-

Separate the labeled oligonucleotide from unreacted dye and other reaction components using a gel permeation chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).

-

Apply the reaction mixture to the column and elute with the equilibration buffer.

-

The first colored band to elute is typically the labeled oligonucleotide, while the free dye will elute later.

-

Confirm the purity of the labeled product using analytical HPLC or spectrophotometry.

Mandatory Visualizations

Experimental Workflow for Click Chemistry Labeling

Caption: A flowchart illustrating the key steps in a typical copper-catalyzed click chemistry reaction using this compound.

Hypothetical Signaling Pathway Studied with ATTO 390

Caption: A conceptual diagram showing how a ligand labeled with this compound can be used to track the internalization and trafficking of a cell surface receptor.

References

Methodological & Application

Application Notes and Protocols for ATTO 390 Azide in Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of ATTO 390 azide (B81097) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction is a highly efficient and specific method for labeling alkyne-modified biomolecules with the fluorescent dye ATTO 390.

Introduction

ATTO 390 is a fluorescent label with a coumarin (B35378) structure characterized by high fluorescence quantum yield, a large Stokes shift, and good photostability.[1][2] The azide modification of ATTO 390 allows for its covalent attachment to alkyne-containing molecules through the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[3][4] This reaction is known for its high yield, specificity, and biocompatibility under aqueous conditions.[4][5][6] The resulting stable triazole linkage makes it an ideal method for labeling proteins, nucleic acids, and other biomolecules in complex biological samples.[3][6][7]

Quantitative Data Summary

The following table summarizes recommended concentrations and molar ratios for key reagents in a typical CuAAC reaction. These values are starting points and may require optimization for specific applications.

| Reagent/Parameter | Recommended Concentration/Ratio | Notes |

| Alkyne-modified Biomolecule | 2 mM (for oligonucleotides)[3] | Final concentration in the reaction will be lower. |

| ATTO 390 Azide | 50 mM stock solution[3] | A 2 to 10-fold molar excess over the alkyne is recommended.[3] |

| Copper(II) Sulfate (B86663) (CuSO₄) | 20 mM stock solution[7] | To be reduced in situ to Cu(I). |

| Copper(I) Bromide (CuBr) | 0.1 M stock solution[3] | Must be freshly prepared.[3] |

| Ligand (TBTA or THPTA) | 0.1 M (TBTA)[3] or 50 mM (THPTA)[7] stock | A 5:1 ligand to copper ratio is often used to protect biomolecules.[7] |

| Reducing Agent (Sodium Ascorbate) | 100 mM stock solution[7] | Used to reduce Cu(II) to the active Cu(I) catalyst.[4] |

| Reaction Temperature | 25°C to 45°C[3] | Higher temperatures can accelerate the reaction. |

| Reaction Time | 30 minutes to 3 hours[3] | Dependent on temperature and reagent concentrations. |

Experimental Protocols

This section provides a detailed methodology for labeling an alkyne-modified biomolecule with this compound using a copper-catalyzed click reaction. This protocol is a general guideline and may need to be adapted for specific experimental needs.

Materials

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[1]

-

Copper(II) sulfate (CuSO₄) or Copper(I) bromide (CuBr)[3][7]

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[3][8]

-

Sodium Ascorbate[7]

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or Tris-HCl, pH 8.3)[3][5]

-

Purification column (e.g., Sephadex G-25)[1]

Stock Solution Preparation

-

This compound (50 mM): Dissolve 1.0 mg of this compound in the appropriate volume of a 1:1 DMSO/tert-Butanol solution to obtain a 50 mM stock solution.[3] Store at -20°C, protected from light.[2]

-

Alkyne-modified Biomolecule (2 mM): Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., water for oligonucleotides) to a final concentration of 2 mM.[3]

-

Copper(II) Sulfate (20 mM): Prepare a 20 mM stock solution of CuSO₄ in water.

-

Copper(I) Bromide (0.1 M): Must be prepared fresh. Dissolve 1 mg of CuBr in 70 µl of a 3:1 DMSO/tert-Butanol solution.[3]

-

TBTA Ligand (0.1 M): Dissolve 54 mg of TBTA in 1 ml of a 3:1 DMSO/tert-Butanol solution. This solution can be stored at -20°C.[3]

-

Sodium Ascorbate (B8700270) (100 mM): Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

Labeling Protocol (using in situ Cu(I) generation from Cu(II))

This protocol is adapted for a generic biomolecule and utilizes the more common and stable CuSO₄.

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified biomolecule solution.

-

A 2 to 10-fold molar excess of this compound stock solution.[3]

-

Reaction buffer to achieve the desired final reaction volume.

-

-

Prepare a premixed catalyst solution by combining the CuSO₄ stock and the THPTA/TBTA ligand stock. A 1:5 molar ratio of copper to ligand is recommended.[7]

-

Add the copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[9]

-

Mix the reaction gently and incubate at room temperature (25°C) for 1-3 hours or at 40-45°C for 30 minutes.[3] Protect the reaction from light.

-

Monitor the reaction progress if possible (e.g., by chromatography).

Purification of the Labeled Conjugate

-

Separate the ATTO 390-labeled biomolecule from unreacted dye and catalyst components using gel permeation chromatography (e.g., a Sephadex G-25 column).[1]

-

For labeled oligonucleotides, precipitation with ethanol (B145695) can be an effective purification method.[3]

-

Collect the fractions containing the labeled conjugate.

-

Store the purified conjugate at -20°C, protected from light.[3] For protein conjugates in solution, 2 mM sodium azide can be added as a preservative for storage at 4°C.[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes involved in the copper-catalyzed click chemistry reaction with this compound.

Caption: Experimental workflow for CuAAC labeling.

Caption: Simplified CuAAC reaction pathway.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. bioclone.net [bioclone.net]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. scispace.com [scispace.com]

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with ATTO 390

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful and widely used bioorthogonal chemistry technique for the specific labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction offers high efficiency, selectivity, and biocompatibility, making it an invaluable tool for researchers in various fields, including cell biology, proteomics, and drug discovery. When combined with the bright and photostable fluorophore ATTO 390, SPAAC enables sensitive and robust visualization of target molecules.

ATTO 390 is a hydrophilic fluorescent label with a coumarin (B35378) structure, featuring a high fluorescence quantum yield and a large Stokes shift.[1][2] These properties make it an excellent choice for a wide range of fluorescence-based applications, including microscopy, flow cytometry, and high-throughput screening. This document provides detailed application notes and experimental protocols for utilizing ATTO 390 in SPAAC reactions for the labeling and visualization of biomolecules.

Data Presentation

Quantitative data for ATTO 390 and its derivatives relevant to SPAAC applications are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of ATTO 390 Derivatives

| Property | ATTO 390 Azide (B81097) | ATTO 390 DBCO | Reference(s) |

| Molecular Weight ( g/mol ) | 543.66 | 601.75 | [3] |

| Excitation Maximum (λex, nm) | 390 | 390 | [1] |

| Emission Maximum (λem, nm) | 479 | 475 | [1] |

| Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) | 2.4 x 10⁴ | 2.4 x 10⁴ | [1] |

| Fluorescence Quantum Yield (Φf) | 0.90 | 0.90 | [1] |

| Fluorescence Lifetime (τfl, ns) | 5.0 | 5.0 | [1] |

| Recommended Laser Line (nm) | 405 | 405 | [1] |

| Solubility | DMSO, DMF, Acetonitrile | DMSO | [3][4] |

Table 2: Kinetic Data for SPAAC Reaction

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| DBCO-PEG4-acid and Azide-PEG4-acid | 2.1 ± 0.2 | 37°C in PBS, pH 7.4 | [5] |

| Various cyclooctynes and benzyl (B1604629) azide | ~0.6 - 1.0 (for DBCO) | Room temperature | [6][7] |

Note: The second-order rate constant for the specific reaction between ATTO 390 DBCO and an azide has not been explicitly reported. The provided values for DBCO derivatives with other azides serve as a reasonable estimate for reaction kinetics.

Experimental Protocols

Protocol 1: General Labeling of Azide-Modified Biomolecules with ATTO 390 DBCO

This protocol provides a general procedure for labeling azide-modified proteins or oligonucleotides with ATTO 390 DBCO.

Materials:

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

ATTO 390 DBCO

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve ATTO 390 DBCO in anhydrous DMSO to a final concentration of 1-10 mM.

-

Dissolve the azide-modified biomolecule in PBS (pH 7.4) to a desired concentration (e.g., 1-10 mg/mL for proteins).

-

-

SPAAC Reaction:

-

Add a 2- to 4-fold molar excess of the ATTO 390 DBCO stock solution to the azide-modified biomolecule solution.[8]

-

The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid denaturation of proteins.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]

-

-

Purification of the Labeled Biomolecule:

-

Remove unreacted ATTO 390 DBCO by size-exclusion chromatography (e.g., a Sephadex G-25 column).

-

Equilibrate the column with PBS (pH 7.4).

-

Apply the reaction mixture to the column and elute with PBS.

-

The first colored fraction corresponds to the labeled biomolecule.

-

-

Characterization (Optional):

-

Confirm successful labeling by SDS-PAGE for proteins (observing a shift in molecular weight) or by UV-Vis spectroscopy.

-

Protocol 2: Live-Cell Imaging of Cell Surface Proteins using ATTO 390 Azide

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to incorporate an alkyne-containing amino acid, followed by visualization with this compound. This approach can be adapted to study signaling pathways by labeling specific receptors like EGFR.

Materials:

-

Mammalian cells expressing the protein of interest with a genetically encoded alkyne-containing unnatural amino acid.

-

This compound

-

Anhydrous DMSO

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Metabolic Labeling:

-

Culture mammalian cells expressing the target protein with an alkyne-containing unnatural amino acid in the appropriate cell culture medium.

-

Follow established protocols for the incorporation of the unnatural amino acid.

-

-

Preparation of this compound Staining Solution:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution in cell culture medium to a final concentration of 5-25 µM.

-

-

Cell Labeling:

-

Wash the cells twice with pre-warmed PBS.

-

Add the this compound staining solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three to four times with pre-warmed PBS to remove any unreacted dye.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for ATTO 390 (Excitation/Emission: ~390/479 nm).

-

Mandatory Visualizations

Caption: Experimental workflow for labeling cell surface proteins with this compound.

Caption: Visualization of EGFR signaling using ATTO 390 SPAAC.

References

- 1. Panel Builder [app.fluorofinder.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A sensitive and bright single-cell resolution live imaging reporter of Wnt/ß-catenin signaling in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step guide to labeling proteins with ATTO 390 azide.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of proteins with the fluorescent dye ATTO 390 azide (B81097). This is achieved through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. Two primary methods are detailed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These protocols are designed to be a comprehensive resource for researchers in life sciences and drug development.

ATTO 390 is a coumarin-based fluorescent dye known for its high fluorescence quantum yield, large Stokes shift, good photostability, and relatively low molecular weight.[1][2][3][4][5] These characteristics make it an excellent choice for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry. The azide modification on ATTO 390 allows for its specific conjugation to proteins that have been functionalized with an alkyne group.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for ATTO 390 azide and recommended starting conditions for protein labeling reactions.

Table 1: Optical and Physical Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | 390 nm | [5] |

| Emission Wavelength (λem) | 476 nm | [5] |

| Molar Extinction Coefficient (ε) | 24,000 M⁻¹cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φf) | 90% | [5] |

| Molecular Weight | 543.66 g/mol | [4] |

| Solubility | DMSO, DMF | [3] |

Table 2: Recommended Reaction Conditions for Protein Labeling with this compound

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |

| Protein Concentration | 1-5 mg/mL (or 10-100 µM) | 1-5 mg/mL (or 10-100 µM) | [6][7] |

| This compound Concentration | 1.5 to 10-fold molar excess over protein | 1.5 to 3-fold molar excess over strained alkyne | [8][9] |

| Reaction Buffer | Phosphate (B84403) buffer (e.g., PBS), pH 7.0-7.5 | Phosphate buffer (e.g., PBS), pH 7.4 | [6][8] |

| Reaction Temperature | Room temperature (or 4°C for sensitive proteins) | Room temperature (or 4°C to 37°C) | [8][10][11] |

| Reaction Time | 30 - 60 minutes | 1 - 12 hours | [8][10][12] |

| Copper Source (CuAAC) | 50 µM - 2 mM CuSO₄ | N/A | [10][12] |

| Ligand (CuAAC) | 5-fold molar excess over CuSO₄ (e.g., THPTA, BTTAA) | N/A | [10][12] |

| Reducing Agent (CuAAC) | 2.5 mM - 100 mM Sodium Ascorbate (B8700270) (freshly prepared) | N/A | [7][10][12] |

| Strained Alkyne (SPAAC) | N/A | e.g., DBCO, BCN functionalized protein | [8][13] |

Experimental Protocols

Here, we provide detailed step-by-step protocols for labeling alkyne-modified proteins with this compound using both CuAAC and SPAAC methods.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method utilizes a copper(I) catalyst to accelerate the reaction between the azide on ATTO 390 and a terminal alkyne on the protein.[14] Ligands such as THPTA or BTTAA are used to stabilize the copper(I) ion and protect the protein from oxidative damage.[9][10][12]

Materials:

-

Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.0-7.5). Avoid buffers containing chelators like EDTA.

-

This compound

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Copper-stabilizing ligand solution (e.g., 100 mM THPTA or BTTAA in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, must be freshly prepared )

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

-

Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate as listed above.

-

-

Prepare Protein Solution:

-

Dissolve or dilute the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:

-

Alkyne-modified protein solution.

-

This compound stock solution to achieve the desired molar excess (start with a 3-fold molar excess).[9]

-

Ligand solution (to a final concentration of 5 times the copper concentration).

-

CuSO₄ solution (to a final concentration of 50 µM to 2 mM).[10][12]

-

Freshly prepared sodium ascorbate solution (to a final concentration of 2.5 mM to 100 mM).[10][12]

-

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, which may require a longer incubation time.

-

-

Purification:

-

Remove the unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.

-

-

Storage:

-

Store the purified, labeled protein under conditions appropriate for the unlabeled protein, protected from light. For long-term storage, consider adding a preservative like sodium azide (if compatible with downstream applications) and storing at 4°C or in aliquots at -20°C or -80°C.[6]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method relies on the intrinsic reactivity of a strained alkyne (e.g., DBCO, BCN) on the protein with the azide group of ATTO 390.[13][15] The absence of a copper catalyst makes this method ideal for labeling proteins in living cells or in systems where copper is cytotoxic.[13][14]

Materials:

-

Strained alkyne-modified protein (e.g., DBCO- or BCN-functionalized) in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound

-

Anhydrous DMSO or DMF

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

-

-

Prepare Protein Solution:

-

Dissolve or dilute the strained alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, add the this compound stock solution to the protein solution to achieve a 1.5 to 3-fold molar excess.[8]

-

Mix gently by pipetting or brief vortexing.

-

-

Incubation:

-

Purification:

-

Purify the labeled protein from unreacted dye using size-exclusion chromatography as described in the CuAAC protocol.

-

-

Storage:

-

Store the purified, labeled protein under appropriate conditions, protected from light.[6]

-